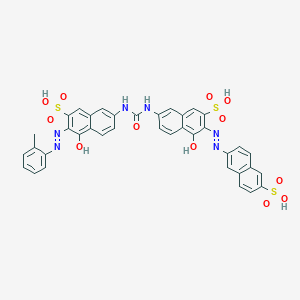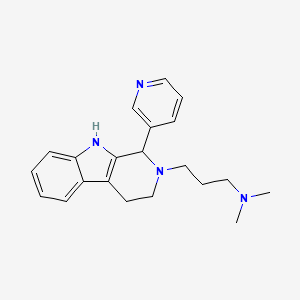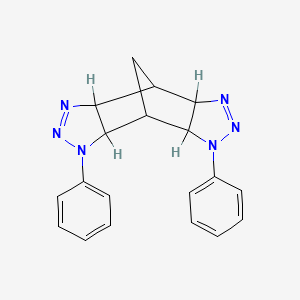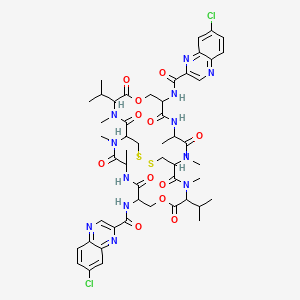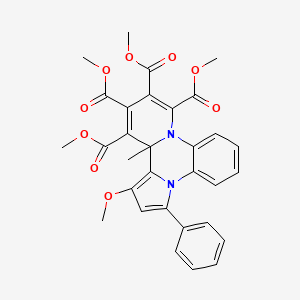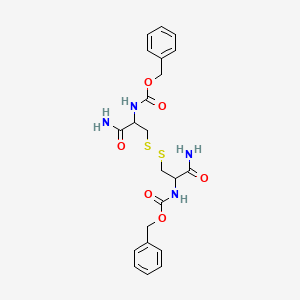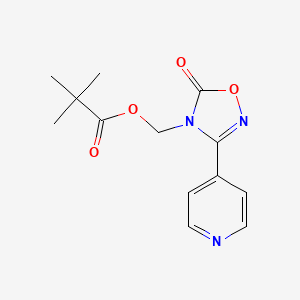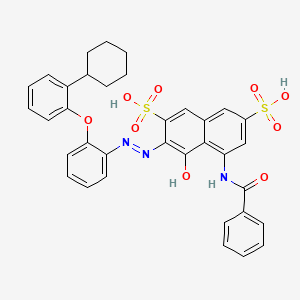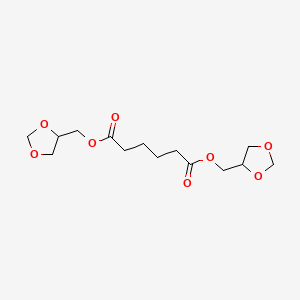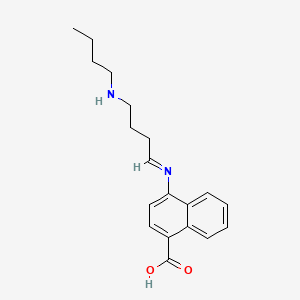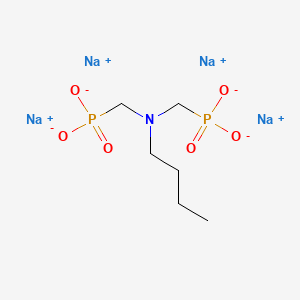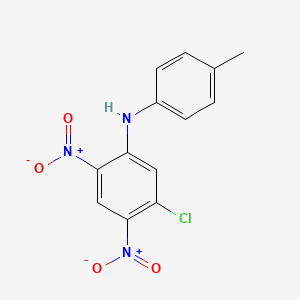
5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/XU5145000” is a chemical substance identified and studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of NIOSH’s extensive research into workplace safety and health, focusing on the potential hazards and safe handling of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for “NIOSH/XU5145000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and stability. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods
In industrial settings, the production of “NIOSH/XU5145000” is scaled up to meet demand. This involves using large-scale reactors and advanced equipment to maintain consistent quality. The industrial production methods also incorporate stringent safety measures to protect workers and the environment from potential hazards associated with the compound.
Chemical Reactions Analysis
Types of Reactions
“NIOSH/XU5145000” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
“NIOSH/XU5145000” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, including manufacturing and quality control.
Mechanism of Action
The mechanism of action of “NIOSH/XU5145000” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “NIOSH/XU5145000” include other chemicals studied by NIOSH for their occupational safety and health implications. These may include volatile organic compounds, organotin compounds, and nitroaromatic compounds.
Uniqueness
“NIOSH/XU5145000” is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique characteristics make it suitable for particular applications and research areas, highlighting its importance in scientific and industrial contexts.
Properties
CAS No. |
7508-49-8 |
|---|---|
Molecular Formula |
C13H10ClN3O4 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
5-chloro-N-(4-methylphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-2-4-9(5-3-8)15-11-6-10(14)12(16(18)19)7-13(11)17(20)21/h2-7,15H,1H3 |
InChI Key |
DLFBAMLAMJKMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



